molecular formula C18H19N3O2 B2469200 N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide CAS No. 877288-00-1

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B2469200
CAS No.: 877288-00-1
M. Wt: 309.369
InChI Key: HGIIKDOGACQORA-UHFFFAOYSA-N
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Description

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a synthetic small molecule with a molecular formula of C18H19N3O2 and a molecular weight of 309.37 g/mol . This compound features a benzimidazole core, a furan carboxamide group, and a 2-methylprop-2-en-1-yl (methallyl) side chain. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, such as enzymes and receptors, often through hydrogen bonding and π-π stacking interactions . The incorporated furan ring, an electron-rich heterocycle, is a common pharmacophore in bioactive compounds and can contribute to binding affinity through hydrogen bonding and hydrophobic interactions with target proteins . This specific molecular architecture, which combines multiple heterocyclic systems, makes the compound a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. It is particularly useful for investigating protein-protein interactions (PPIs), which are challenging yet attractive targets for therapeutic intervention . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for safe handling procedures.

Properties

IUPAC Name

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13(2)12-21-15-7-4-3-6-14(15)20-17(21)9-10-19-18(22)16-8-5-11-23-16/h3-8,11H,1,9-10,12H2,2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIIKDOGACQORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a benzimidazole-furan carboxamide scaffold with several analogs, but substituent variations critically influence physicochemical and biological properties:

Compound Name Core Structure Key Substituents Reference
N-{2-[1-(2-Methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide (Target) Benzimidazole + Furan carboxamide Methallyl (N1), ethyl linker
N-[2-(1-(2-(4-Methylphenoxy)ethyl)-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide (D078-0044) Benzimidazole + Furan carboxamide 4-Methylphenoxyethyl (N1), ethyl linker
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide Benzimidazole + Furan carboxamide Phenyl group (C1), stereospecific ethyl linker
N-(tert-butyl)-2-(N-arylamido)furan-2-carboxamide derivatives (e.g., Compound 60) Furan carboxamide + Triazole tert-Butyl groups, triazole ring
Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., 9a–e) Benzimidazole + Triazole-thiazole Phenoxymethyl (N1), triazole-thiazole-acetamide side chains

Key Observations :

  • Linker Flexibility : The ethyl linker in the target compound allows conformational flexibility, whereas rigid linkers (e.g., triazole in Compound 60) may restrict binding modes .

Spectroscopic and Physicochemical Properties

  • ¹H NMR :
    • Target Compound : Expected signals include aromatic protons (δ 6.3–8.1 ppm), methallyl methyl groups (δ ~1.3–1.4 ppm), and ethyl linker protons (δ ~3.5–4.5 ppm) .
    • Compound 60 : Exhibits distinct tert-butyl singlets (δ 1.34, 1.29 ppm) and furan protons (δ 6.25–7.52 ppm) .
  • IR : Furan carboxamide C=O stretches appear at ~1677 cm⁻¹ (amide I) across analogs, while thiourea derivatives show additional C=S stretches (~1184 cm⁻¹) .
  • Lipophilicity: The methallyl group (logP ~3.7) in the target compound confers moderate lipophilicity, whereas phenoxymethyl (9a–e) and tert-butyl (60) substituents increase logP values .

Biological Activity

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a furan ring and a benzodiazole moiety. Its molecular formula is C16H21N3OC_{16}H_{21}N_{3}O, and it possesses a complex arrangement that contributes to its biological properties.

Structural Formula

\text{N 2 1 2 methylprop 2 en 1 yl 1H 1 3 benzodiazol 2 yl ethyl}furan-2-carboxamide}

Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of various derivatives related to furan-2-carboxamide compounds. For instance, a series of synthesized carbamothioyl-furan derivatives showed significant cytotoxicity against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cell viability of these compounds using standard assays. The results indicated that:

CompoundCell Viability (%)Cancer Cell Line
4d33.29HepG2
4a35.01HepG2
4b37.31HepG2
4c39.22HepG2
Doxorubicin0.62HepG2

The compound 4d exhibited the highest anti-cancer activity among the tested derivatives, significantly outperforming doxorubicin in terms of reducing cell viability .

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has been investigated for its anti-microbial efficacy. Research indicates that certain derivatives demonstrate potent activity against various bacterial strains.

Case Study: Anti-Microbial Efficacy

The following table summarizes the inhibition zones and minimum inhibitory concentrations (MICs) for selected compounds against common bacterial pathogens:

CompoundInhibition Zone (mm)MIC (μg/mL)Bacterial Strain
4a10.5280E. coli
4b13265S. aureus
4c16230B. cereus

These results suggest that the modifications in the structure of furan derivatives can enhance their effectiveness against microbial pathogens .

The biological activities of this compound are hypothesized to involve several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of DNA Synthesis : By interfering with DNA replication processes in both cancerous and microbial cells.
  • Disruption of Membrane Integrity : The anti-microbial effects may arise from disrupting bacterial cell membranes, leading to cell lysis.

Q & A

What are the key spectroscopic techniques for confirming the structural integrity of this compound and its derivatives?

Basic
To confirm structural integrity, use FT-IR to identify functional groups (e.g., C=O at ~1677 cm⁻¹, C=S at ~1265 cm⁻¹) and NMR (¹H/¹³C) to resolve aromatic protons (δ 6.78–8.36 ppm) and carbonyl/carbothioamide carbons (δ 152–178 ppm) . For advanced validation, employ 2D NMR (e.g., HSQC, HMBC) to map connectivity, particularly for distinguishing regioisomers in benzodiazole or furan substituents.

How can synthetic routes be optimized to improve yields of N-substituted furan-2-carboxamide derivatives?

Basic
Optimize reaction conditions using high-temperature fusion (120°C, 18 h) with 1,4-dioxane as a solvent, as demonstrated for furyl-carboxamide derivatives . Monitor progress via TLC or HPLC . For scale-up, consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

What methodologies are recommended for resolving contradictions in spectral data during structural elucidation?

Advanced
Contradictions (e.g., unexpected C=S peak shifts in IR) may arise from tautomerism or solvent effects. Use variable-temperature NMR to assess dynamic equilibria or X-ray crystallography (as in ) to confirm solid-state conformation. Cross-reference with computational methods (e.g., DFT calculations for IR/NMR predictions) .

How should researchers design assays to evaluate the antioxidant potential of this compound?

Advanced
Use DPPH radical scavenging and FRAP assays with controlled pH and temperature. Compare activity to thiourea derivatives (e.g., compound 1 in showed antioxidant efficacy via C=S and NH groups). Include positive controls (e.g., ascorbic acid) and validate results with ESR spectroscopy to detect radical intermediates .

What strategies mitigate impurities during multi-step synthesis of benzodiazole-furan hybrids?

Advanced
Track impurities via HPLC-MS and optimize purification using column chromatography (silica gel, gradient elution with EtOAc/hexane). For persistent byproducts (e.g., regioisomers), employ recrystallization in chloroform/methanol (8:2 v/v) as in . Strictly control reaction stoichiometry to avoid unreacted intermediates .

How can molecular conformation and packing be analyzed for crystallographic studies?

Advanced
Perform single-crystal X-ray diffraction (as in ) with data collected at 292 K. Refine structures using SHELXL and analyze hydrogen bonding (e.g., N-H⋯O interactions) with Mercury software . Compare packing motifs to similar chromen-furan hybrids to identify stabilizing interactions .

What in vitro models are suitable for assessing anticancer activity of this compound?

Advanced
Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Combine with flow cytometry to assess apoptosis (Annexin V/PI staining). For mechanistic insights, perform Western blotting to evaluate caspase-3 activation or molecular docking to predict binding to targets like topoisomerase II .

How can solubility and bioavailability challenges be addressed in preclinical studies?

Advanced
Improve solubility via salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation . Use PAMPA assays to predict passive permeability and Caco-2 cell models for intestinal absorption. For derivatives with logP >3, consider prodrug strategies to enhance hydrophilicity .

What analytical workflows validate purity for publication or regulatory submissions?

Basic
Employ HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular ions. For trace impurities, use GC-MS with headspace sampling. Include elemental analysis (C, H, N) to validate stoichiometry .

How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

Advanced
Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors. Use AutoDock Vina to screen virtual libraries against targets (e.g., kinase domains). Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.